molecular formula C19H25NO7 B3748928 5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID

5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID

Cat. No.: B3748928
M. Wt: 379.4 g/mol
InChI Key: DFKXJMFTJYZUOU-UHFFFAOYSA-N
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Description

5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID is a complex organic compound with the molecular formula C19H25NO7. This compound is characterized by the presence of an anilino group substituted with isopropoxycarbonyl groups and a pentanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(isopropoxycarbonyl)aniline with a suitable pentanoic acid derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The anilino group can undergo substitution reactions, where the isopropoxycarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted anilino compounds .

Scientific Research Applications

5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]-5-OXOPENTANOIC ACID include:

  • 5-{3-[(ISOPROPYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID
  • 2-{[3,5-BIS(ISOPROPOXYCARBONYL)ANILINO]CARBONYL}CYCLOHEXANECARBOXYLIC ACID

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both anilino and pentanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-[3,5-bis(propan-2-yloxycarbonyl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-11(2)26-18(24)13-8-14(19(25)27-12(3)4)10-15(9-13)20-16(21)6-5-7-17(22)23/h8-12H,5-7H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKXJMFTJYZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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